molecular formula C21H21ClF2O4S B8036628 MK-0752 CAS No. 952578-68-6

MK-0752

货号 B8036628
CAS 编号: 952578-68-6
分子量: 442.9 g/mol
InChI 键: XCGJIFAKUZNNOR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MK-0752 is a moderately potent γ-secretase inhibitor . It reduces Aβ40 production with an IC50 of 5 nM . It’s currently in Phase 1/2 of clinical trials . It has been shown to cross the blood-brain barrier and reduce newly generated CNS Aβ in vivo .


Molecular Structure Analysis

The molecular formula of this compound is C21H21ClF2O4S . Its molecular weight is 442.9 . The structure includes a carbocyclic fatty acid, a benzenesulfonyl group, and a carboxylic acid .


Chemical Reactions Analysis

This compound is a γ-secretase inhibitor . It reduces Aβ40 production in a dose-dependent manner . In vitro, this compound blocks Notch-intracellular domain (ICD) cleavage and its subsequent nuclear translocation .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 442.9 and a molecular formula of C21H21ClF2O4S . It is insoluble in water and ethanol, but soluble in DMSO .

科学研究应用

  1. 晚期实体瘤的治疗:MK-0752 已被研究其在治疗晚期实体瘤中的潜力。一项 I 期研究发现,this compound 耐受性良好,并导致 Notch 基因特征的显着调节,该特征是癌症发展中涉及的途径。该研究观察到临床益处,表明有进一步临床试验的潜力 (Krop 等人,2012)

  2. 卵巢癌的联合治疗:卵巢癌的研究表明,将 this compound 与顺铂联合使用可能是一种有希望的治疗策略。发现 this compound 能主动诱导卵巢癌细胞的细胞生长抑制并促进细胞凋亡。这种联合治疗在小鼠模型中显示出增强的抗癌作用 (Chen 等人,2016)

  3. 治疗儿童中枢神经系统恶性肿瘤:一项儿科研究调查了 this compound 在治疗儿童难治或复发性中枢神经系统恶性肿瘤中的潜力。该研究旨在确定最大耐受剂量,并发现 this compound 在该患者群体中通常耐受性良好 (Fouladi 等人,2011)

  4. 与吉西他滨联合治疗胰腺癌:this compound 与吉西他滨联合用于治疗胰腺导管腺癌。该研究发现,该联合用药安全且允许剂量递增,显示出进一步临床开发的希望 (Cook 等人,2018)

  5. 通路抑制研究:另一项研究通过分析拔除的人类毛囊中的基因表达,探讨了 this compound 对 Notch 通路活性的影响。这项研究提供了对药物作用的分子机制的见解 (Blackman 等人,2010)

  6. 晚期实体瘤的联合治疗:一项试验调查了 this compound 与达罗妥珠单抗(一种抗 IGF-1R 抗体)在晚期实体瘤患者中的联合用药。该研究旨在了解这种联合用药的耐受性和潜在的协同作用 (Braña 等人,2014)

作用机制

Target of Action

MK-0752 is a potent, orally active, and specific γ-secretase inhibitor . The primary target of this compound is the γ-secretase subunit APH-1A . This enzyme plays a crucial role in the activation process of the Notch pathway , which is frequently activated in cancer .

Mode of Action

This compound interacts with its target, the γ-secretase subunit APH-1A, by inhibiting its activity . This inhibition results in a reduction of Aβ40 in a dose-dependent manner, with an IC50 of 5 nM in human SH-SY5Y cells . The inhibition of γ-secretase leads to a decrease in the activation of the Notch pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Notch pathway . The Notch pathway is involved in the development, differentiation, growth, and fate of multiple different cell types . Inhibition of this pathway by γ-secretase inhibitors like this compound has been shown to be effective in pre-clinical models of various cancers, including pancreatic cancer .

Pharmacokinetics

It is known that this compound is capable of crossing the blood-brain barrier . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in newly generated CNS Aβ in vivo . In addition, this compound has been shown to have strong cytotoxic and antimigratory potential in all cell lines, with the strongest effects observed in the HPV-positive cell line . Anticlonogenic effects were only shown in certain cell lines, and most importantly, this compound induced apoptosis solely in HPV-positive cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, resistance to this compound can alter Notch activity and expression of stemness markers in uterine leiomyosarcoma cell lines This suggests that the tumor microenvironment and the presence of resistant cell populations can influence the action of this compound

未来方向

MK-0752 is under investigation in clinical trials for its potential use in treating various cancers . It has been combined safely with gemcitabine as a treatment for pancreatic cancer . Future research will likely focus on further understanding its mechanism of action and potential therapeutic applications .

生化分析

Biochemical Properties

MK-0752 plays a crucial role in biochemical reactions, primarily through its inhibition of γ-secretase . This enzyme is a key component in the Notch signaling pathway, which is frequently activated in various types of cancer . This compound interacts with γ-secretase, inhibiting its activity and subsequently reducing the production of Aβ40 in a dose-dependent manner .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to decrease cellular invasion and increase apoptosis in uterine leiomyosarcoma . In addition, this compound has been shown to reduce the viability of cancer cells in vitro .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with γ-secretase, an enzyme that plays a crucial role in the Notch signaling pathway . By inhibiting γ-secretase, this compound prevents the cleavage of Notch, thereby inhibiting the activation of target genes and exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

In a phase I trial, this compound was administered once daily for three consecutive days every week . The study found that there was no increase in this compound’s area under the curve (AUC), a measure of drug exposure over time, beyond a weekly dose of 1800mg .

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce the generation of new Aβ in the central nervous system . In a study involving male rhesus monkeys, the generation of new Aβ was partially blocked with a dose of 60mg/kg and nearly completely blocked at a dose of 240mg/kg .

Metabolic Pathways

This compound is involved in the Notch signaling pathway, a critical pathway in cell fate determination, proliferation, and survival . By inhibiting γ-secretase, this compound disrupts this pathway, potentially leading to altered metabolic flux or metabolite levels .

Subcellular Localization

Given its role as a γ-secretase inhibitor, it is likely that this compound interacts with this enzyme in the membrane compartments where γ-secretase is typically found .

属性

IUPAC Name

3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClF2O4S/c22-15-2-5-17(6-3-15)29(27,28)21(18-13-16(23)4-7-19(18)24)11-9-14(10-12-21)1-8-20(25)26/h2-7,13-14H,1,8-12H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGJIFAKUZNNOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CCC(=O)O)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClF2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101026086, DTXSID70915051
Record name 3-[4-(4-Chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101026086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(4-Chlorobenzene-1-sulfonyl)-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70915051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

471905-41-6, 952578-68-6
Record name MK-0752
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0471905416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK 0752
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952578686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-0752
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12852
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-[4-(4-Chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101026086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(4-Chlorobenzene-1-sulfonyl)-4-(2,5-difluorophenyl)cyclohexyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70915051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK-0752
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JD9B4S53T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MK-0752
Reactant of Route 2
MK-0752
Reactant of Route 3
MK-0752
Reactant of Route 4
Reactant of Route 4
MK-0752
Reactant of Route 5
MK-0752
Reactant of Route 6
MK-0752

Q & A

Q1: What is the primary target of MK-0752 and how does it interact with this target?

A1: this compound primarily targets gamma-secretase, an enzyme crucial for the activation of the Notch signaling pathway. It acts as a potent inhibitor of gamma-secretase, with an IC50 of approximately 50 nM [].

Q2: How does this compound's inhibition of gamma-secretase affect the Notch signaling pathway?

A2: Gamma-secretase cleaves the Notch receptor, releasing the Notch intracellular domain (NICD). This compound, by inhibiting gamma-secretase, prevents this cleavage and subsequent translocation of NICD to the nucleus, effectively inhibiting Notch signaling [, ].

Q3: What are the downstream consequences of Notch pathway inhibition by this compound?

A3: Inhibition of Notch signaling by this compound has been linked to various downstream effects, including:

  • Reduced proliferation of cancer cells: Studies have shown this compound can inhibit the growth of various cancer cell lines, including T-cell acute lymphoblastic leukemia (T-ALL), breast cancer, and pancreatic ductal adenocarcinoma [, , , ].
  • Induction of apoptosis: this compound can promote apoptosis (programmed cell death) in cancer cells, particularly when combined with other therapeutic agents like TRAIL [].
  • Suppression of cancer stem cells: Preclinical studies suggest that this compound may target and reduce the population of cancer stem cells, particularly in breast cancer models [, ].
  • Modulation of gene expression: this compound treatment has been shown to alter the expression of genes involved in various cellular processes, including proliferation, apoptosis, and stem cell maintenance [, , , ].

Q4: How does the effect of this compound on the Notch pathway differ in various tissues and contexts?

A4: The Notch pathway plays complex and context-dependent roles in different tissues. Consequently, this compound's effects can vary. For instance, while Notch inhibition shows promise in certain cancers, it can have detrimental effects in other contexts. Therefore, understanding the tissue-specific role of Notch is crucial for developing safe and effective therapies [].

Q5: What is the pharmacokinetic profile of this compound?

A5: this compound exhibits favorable pharmacokinetic properties: * Oral bioavailability: It is orally bioavailable, making it convenient for patient administration [, ]. * Half-life: It has a half-life of approximately 15 hours, allowing for once-daily or even weekly dosing [, ]. * Metabolism: While specific metabolic pathways have not been extensively detailed in the provided abstracts, it is known that this compound inhibits gamma-secretase, as evidenced by a decrease in plasma amyloid beta 40 (Aβ40) levels, another substrate of this enzyme [, ].

Q6: Are there any biomarkers that can be used to assess this compound's target engagement and pharmacodynamic effects?

A6: Yes, several biomarkers have been investigated:

  • Notch gene signature: Analysis of gene expression profiles in hair follicles after this compound administration revealed a characteristic Notch signature that correlates with drug exposure. This signature includes changes in the expression of genes downstream of Notch signaling [, , ].
  • Plasma Aβ40 levels: As a gamma-secretase inhibitor, this compound reduces the production of Aβ40. Measuring plasma Aβ40 levels can therefore serve as a pharmacodynamic marker of gamma-secretase inhibition [, , ].

Q7: What preclinical models have been used to evaluate the efficacy of this compound?

A7: Researchers have employed various preclinical models to study this compound, including:

  • In vitro cell line models: Studies have investigated this compound's effects on cell proliferation, apoptosis, and gene expression in various cancer cell lines [, , , ].
  • Xenograft models: Human tumor xenografts implanted in mice have been utilized to assess the in vivo efficacy of this compound, either as a single agent or in combination with other therapies [, , ].

Q8: What are the key findings from preclinical studies on this compound in cancer?

A8: Preclinical studies suggest that this compound:

  • Inhibits the growth of various cancer cell lines, including those derived from breast cancer, pancreatic cancer, and T-ALL [, , , ].
  • May enhance the efficacy of conventional chemotherapy drugs like docetaxel in breast cancer models [, , ].
  • Can reduce the population of cancer stem cells in preclinical breast cancer models [, ].

Q9: What clinical trials have been conducted with this compound and what are the main findings?

A9: this compound has been evaluated in several Phase I clinical trials, primarily in patients with advanced solid tumors and hematologic malignancies. Key findings include:

  • Dose-limiting toxicities: Dose-limiting toxicities observed in clinical trials include gastrointestinal side effects like diarrhea, nausea, and vomiting, particularly with continuous daily dosing. Fatigue and elevated liver enzymes were also reported [, , , ].
  • Efficacy signals: While clinical responses have been limited, some patients with high-grade gliomas and breast cancer have shown disease stabilization or partial responses [, , ].
  • Biomarker modulation: Clinical trials have confirmed the modulation of Notch pathway biomarkers, such as the Notch gene signature in hair follicles, supporting this compound's on-target activity [, , , ].

Q10: What are the major challenges associated with the clinical development of this compound?

A10: Despite promising preclinical data, this compound's clinical development faces several challenges:

  • Toxicity: Gastrointestinal toxicity, particularly diarrhea, has been a significant limitation, especially with continuous dosing schedules [, ].
  • Resistance: The emergence of resistance to this compound, as with many targeted therapies, is a concern []. Understanding the mechanisms of resistance is crucial for developing strategies to overcome it.
  • Schedule dependence: Balancing efficacy with acceptable toxicity requires careful optimization of the dosing schedule, which is further complicated by the drug's pharmacokinetic properties [, ].

Q11: What are potential strategies to overcome these challenges and improve this compound's therapeutic index?

A11: Several approaches are being explored:

  • Combination therapies: Combining this compound with other targeted therapies or conventional chemotherapy drugs may enhance its efficacy and potentially mitigate resistance [, , , ].
  • Intermittent dosing: Administering this compound in an intermittent fashion (e.g., weekly dosing) may improve its tolerability profile compared to continuous dosing [].
  • Patient selection: Identifying biomarkers that predict response or toxicity to this compound could enable a more personalized approach, maximizing benefit while minimizing risk [, , ].

Q12: What are the future directions for research on this compound?

A12: Future research should focus on:

  • Understanding mechanisms of resistance: Identifying and characterizing the mechanisms by which cancer cells develop resistance to this compound is crucial for developing strategies to prevent or overcome it [].
  • Optimizing combination therapies: Preclinical and clinical studies are needed to identify the most effective drug combinations with this compound, as well as the optimal doses and schedules to maximize synergistic effects [, , ].
  • Validating predictive biomarkers: Further research is needed to validate biomarkers that can reliably predict which patients are most likely to benefit from this compound treatment, minimizing unnecessary toxicity and maximizing clinical efficacy [, , ].
  • Exploring new applications: Given the role of Notch signaling in various cellular processes, investigating this compound's potential in other diseases beyond cancer may uncover new therapeutic avenues [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。